molecular formula C15H15NO4S B1677543 Methyl 3-(4-methylbenzenesulfonamido)benzoate

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Cat. No.: B1677543
M. Wt: 305.4 g/mol
InChI Key: CVKBYFCJQSPBOI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . In other words, MSAB promotes the breakdown of β-catenin, particularly downregulating Wnt/β-catenin’s target genes .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB inhibits this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation . This is particularly significant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.

Pharmacokinetics

It is known that msab is soluble in chloroform and dmso , which suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of MSAB’s action primarily involve the inhibition of the Wnt/β-catenin signaling pathway . This results in a decrease in cell proliferation and an increase in cell differentiation . MSAB has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This makes MSAB a potential therapeutic agent for cancers that are dependent on the Wnt signaling pathway.

Action Environment

It is known that msab should be stored at 2-8°c , suggesting that temperature could potentially influence its stability

Preparation Methods

The synthesis of MSAB involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for MSAB are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

MSAB undergoes several types of chemical reactions, primarily focusing on its interaction with β-catenin:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are degraded β-catenin and downregulated Wnt/β-catenin target genes .

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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